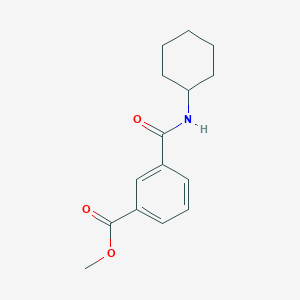
1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is a synthetic organic compound. It features a piperidine ring substituted with a 3-chlorophenylsulfonyl group and a 2-methyl-1H-imidazol-1-ylmethyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine typically involves multi-step organic reactions:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor.
Introduction of the 3-Chlorophenylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Attachment of the 2-Methyl-1H-imidazol-1-ylmethyl Group: This step may involve nucleophilic substitution reactions where the imidazole derivative is introduced.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This often involves:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: As a ligand in catalytic reactions.
Synthetic Intermediates: For the preparation of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the sulfonyl group.
Receptor Binding: Investigated for binding to specific biological receptors.
Medicine
Drug Development: Potential therapeutic agents for various diseases.
Pharmacokinetics: Studied for absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: As a precursor for advanced materials.
Agriculture: Potential use in agrochemicals.
Mécanisme D'action
The mechanism of action for 1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine would depend on its specific biological target. Generally, such compounds may:
Inhibit Enzymes: By binding to the active site or allosteric sites.
Modulate Receptors: By acting as agonists or antagonists.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((3-chlorophenyl)sulfonyl)-4-(methyl)piperidine: Lacks the imidazole group.
1-((3-chlorophenyl)sulfonyl)-4-(benzyl)piperidine: Has a benzyl group instead of the imidazole.
Uniqueness
1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is unique due to the presence of both the sulfonyl and imidazole groups, which may confer distinct biological activities and chemical reactivity.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-13-18-7-10-19(13)12-14-5-8-20(9-6-14)23(21,22)16-4-2-3-15(17)11-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACMFMAAJMBKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2746651.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2746654.png)


![5-Fluoro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2746659.png)





![1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2746670.png)

